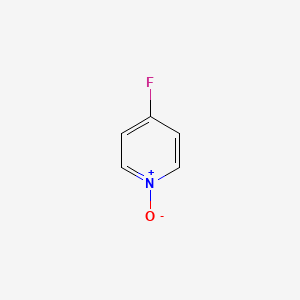
1-oxyde de 4-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoropyridine 1-oxide is an organic compound with the chemical formula C5H4FNO It is a derivative of pyridine, where the nitrogen atom is oxidized to form an N-oxide, and a fluorine atom is substituted at the fourth position of the pyridine ring
Applications De Recherche Scientifique
4-Fluoropyridine 1-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: Utilized in the production of advanced materials with unique electronic or optical properties.
Safety and Hazards
Orientations Futures
Fluoropyridines, including 4-Fluoropyridine 1-oxide, have potential applications in various fields such as medicine, electronics, agriculture, and food production . Their synthesis remains a challenging problem, and future research may focus on developing more efficient and selective synthesis methods .
Mécanisme D'action
Target of Action
Fluoropyridines, in general, are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
Mode of Action
Fluoropyridines are usually less reactive than their chlorinated and brominated analogues due to their reduced basicity .
Biochemical Pathways
Fluoropyridines are known to be used in the synthesis of various biologically active compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoropyridine 1-oxide can be achieved through several methods. One common approach involves the oxidation of 4-fluoropyridine using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields the desired N-oxide product.
Industrial Production Methods: In an industrial setting, the production of 4-Fluoropyridine 1-oxide may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Fluoropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent pyridine compound.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products:
Oxidation: Higher oxidized pyridine derivatives.
Reduction: 4-Fluoropyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
4-Fluoropyridine: Lacks the N-oxide group, making it less reactive in certain redox reactions.
3-Fluoropyridine 1-oxide: The fluorine atom is positioned at the third position, leading to different chemical properties and reactivity.
2-Fluoropyridine 1-oxide: Similar to 4-Fluoropyridine 1-oxide but with the fluorine atom at the second position.
Uniqueness: 4-Fluoropyridine 1-oxide is unique due to the specific positioning of the fluorine atom and the N-oxide group, which together confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Propriétés
IUPAC Name |
4-fluoro-1-oxidopyridin-1-ium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FNO/c6-5-1-3-7(8)4-2-5/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRXJYYAEVHIDK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(7R,8R,9S,13S,14S,17S)-7-(9-Bromononyl)-3-hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B569651.png)
![(RS)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(3-fluorophenylsulfonyl)-2-hydroxy-2-methylpropanamide](/img/structure/B569653.png)

![1,4-Dioxaspiro[4.4]non-6-ene-7-carbaldehyde](/img/structure/B569659.png)

![7-oxa-4-azatetracyclo[6.4.0.02,6.03,5]dodeca-1(12),2(6),3(5),8,10-pentaene](/img/structure/B569663.png)
![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)


![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)
![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)

